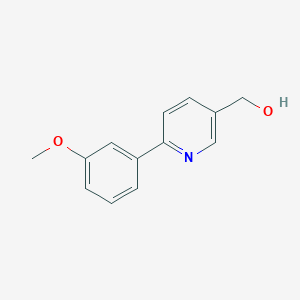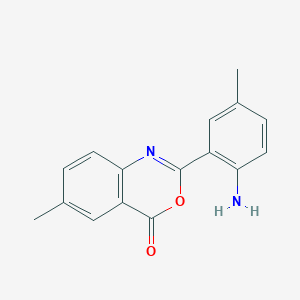
4-(Pyridin-4-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Piridin-4-il)-6-(3,4,5-trimetoxifenil)pirimidin-2-amina es un compuesto heterocíclico que presenta tanto anillos de piridina como de pirimidina. Los compuestos con tales estructuras suelen ser de interés en la química medicinal debido a sus posibles actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(Piridin-4-il)-6-(3,4,5-trimetoxifenil)pirimidin-2-amina típicamente implica la formación del anillo de pirimidina seguida de la introducción de los grupos piridinil y trimetoxifenil. Las rutas sintéticas comunes pueden incluir:
Reacciones de ciclización: Formación del anillo de pirimidina mediante la ciclización de precursores apropiados.
Reacciones de sustitución: Introducción de los grupos piridinil y trimetoxifenil mediante reacciones de sustitución nucleófila.
Métodos de producción industrial
Los métodos de producción industrial probablemente implicarían la optimización de las rutas sintéticas para la producción a gran escala, centrándose en el rendimiento, la pureza y la rentabilidad. Esto puede incluir el uso de reactores de flujo continuo y técnicas de purificación avanzadas.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que podría afectar a los grupos metoxi.
Reducción: Las reacciones de reducción podrían dirigirse a los anillos de piridina o pirimidina.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden ocurrir en varias posiciones de los anillos.
Reactivos y condiciones comunes
Agentes oxidantes: Como el permanganato de potasio o el peróxido de hidrógeno.
Agentes reductores: Como el hidruro de aluminio y litio o el borohidruro de sodio.
Reactivos de sustitución: Como los halógenos o los agentes alquilantes.
Productos principales
Los principales productos formados a partir de estas reacciones dependerían de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la sustitución podría introducir diversos grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas o como ligando en química de coordinación.
Biología
En la investigación biológica, podría estudiarse por sus posibles interacciones con macromoléculas biológicas, como proteínas o ácidos nucleicos.
Medicina
Medicinalmente, los compuestos con estructuras similares a menudo se investigan por su potencial como agentes terapéuticos, incluidas las propiedades anticancerígenas, antiinflamatorias o antimicrobianas.
Industria
En la industria, podría encontrar aplicaciones en el desarrollo de nuevos materiales o como catalizador en diversos procesos químicos.
Mecanismo De Acción
El mecanismo de acción dependería del objetivo biológico específico. Por ejemplo, si actúa como un inhibidor enzimático, podría unirse al sitio activo de la enzima, bloqueando su actividad. Los objetivos moleculares y las vías implicadas deberían identificarse mediante estudios experimentales.
Comparación Con Compuestos Similares
Compuestos similares
4-(Piridin-4-il)pirimidin-2-amina: Carece del grupo trimetoxifenil.
6-(3,4,5-Trimetoxifenil)pirimidin-2-amina: Carece del grupo piridinil.
Singularidad
La presencia de ambos, el grupo piridinil y el grupo trimetoxifenil en 4-(Piridin-4-il)-6-(3,4,5-trimetoxifenil)pirimidin-2-amina, puede conferir propiedades únicas, como una mayor actividad biológica o afinidades de unión específicas, en comparación con compuestos similares.
Propiedades
Número CAS |
914675-00-6 |
|---|---|
Fórmula molecular |
C18H18N4O3 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
4-pyridin-4-yl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H18N4O3/c1-23-15-8-12(9-16(24-2)17(15)25-3)14-10-13(21-18(19)22-14)11-4-6-20-7-5-11/h4-10H,1-3H3,(H2,19,21,22) |
Clave InChI |
HGGHESUOOGTGCH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=NC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[2-(Phenylsulfanyl)ethenyl]phenyl}ethan-1-one](/img/structure/B12614678.png)


![3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one](/img/structure/B12614694.png)
![6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate](/img/structure/B12614699.png)


![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-hexylphenyl)methanimine](/img/structure/B12614709.png)
![3-[(Dodecylamino)sulfinyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12614716.png)

![3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol](/img/structure/B12614772.png)
![6-Phenylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12614773.png)
![3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine](/img/structure/B12614780.png)
![2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B12614783.png)
